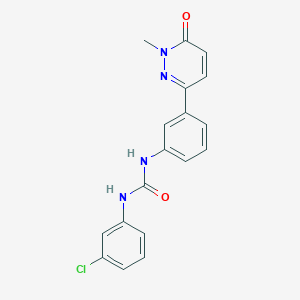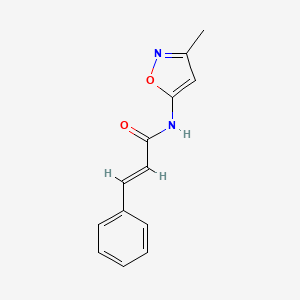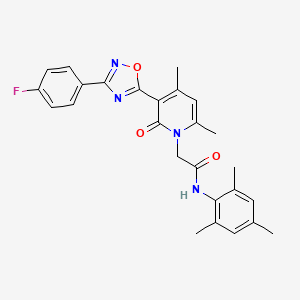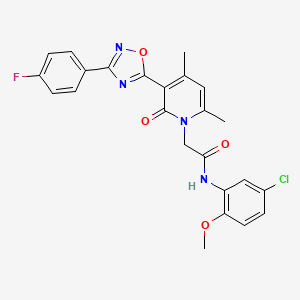
1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea, also known as CDU, is a synthetic compound that has gained attention for its potential use in scientific research. CDU is a member of the urea family of compounds and has shown promise in various research applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has been shown to inhibit the activity of protein kinases and proteasomes, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has also been shown to inhibit the activity of various enzymes and proteins involved in cell growth and division. In vivo studies have shown that 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea also has a unique chemical structure that allows for selective targeting of specific enzymes and proteins. However, 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea. One area of interest is in the development of new cancer therapies. 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has shown promise in inhibiting the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is in the treatment of other diseases such as Alzheimer's and Parkinson's. 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea and its potential for use in other scientific research applications.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has been studied for its potential use in various scientific research applications. One area of interest is in the field of cancer research. 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. 1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-23-17(24)9-8-16(22-23)12-4-2-6-14(10-12)20-18(25)21-15-7-3-5-13(19)11-15/h2-11H,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJFRBXVBBZZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-butyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B3398154.png)
![N-(3-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398163.png)
![N-(2,4-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398165.png)
![N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398173.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3398174.png)
![ethyl 4-{[(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3398182.png)
![ethyl 3-{[(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3398188.png)
![N-(4-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398191.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3398219.png)
![N-(2-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398224.png)



